molecular formula C7H4F11I B154402 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane CAS No. 1682-31-1

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane

Cat. No.: B154402
CAS No.: 1682-31-1
M. Wt: 423.99 g/mol
InChI Key: KEHJVWWDDAAVHB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F11I/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJVWWDDAAVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061881
Record name 1-Iodo-1H,1H,2H,2H-perfluoroheptane
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Molecular Weight

423.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1682-31-1
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo-
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Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo-
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Record name 1-Iodo-1H,1H,2H,2H-perfluoroheptane
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Record name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane
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Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane
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Comparison with Similar Compounds

Research Findings and Trends

Synthetic Utility :

  • The compound’s iodine atom enables efficient coupling reactions (e.g., Ullmann or Kumada couplings) to generate fluorinated aromatic or aliphatic derivatives .

Environmental Impact :

  • Perfluorinated compounds are persistent in ecosystems. Shorter-chain analogues (e.g., C₅F₁₁I) are increasingly favored under regulatory pressures to replace long-chain PFCs .

Emerging Applications :

  • Fluorinated iodides are being explored as MRI contrast agents due to iodine’s high atomic number and fluorine’s NMR activity .

Preparation Methods

Fluorination of Iodoheptane Derivatives

A foundational approach involves the fluorination of iodinated heptane precursors. This method leverages the reactivity of iodine atoms in aliphatic chains to introduce fluorine substituents under controlled conditions. The synthesis typically begins with heptane derivatives functionalized with iodine at the terminal position, which are subsequently subjected to fluorination agents such as hydrogen fluoride (HF) or sulfur tetrafluoride (SF4\text{SF}_4).

Critical parameters include reaction temperature and pressure, as excessive heat can destabilize fluorinated intermediates. For instance, fluorination at 80–120°C under anhydrous conditions yields partial substitution, while higher temperatures (150–200°C) promote complete fluorination but risk decomposition. Catalysts like antimony pentachloride (SbCl5\text{SbCl}_5) enhance fluorine incorporation by polarizing the C–I bond, facilitating nucleophilic substitution. Post-reaction purification via fractional distillation isolates the target compound with >90% purity .

Ethylene-Mediated Chain Extension

A patent-published method (WO2007053178A1) describes a two-step synthesis starting from 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-pentane . In the first step, this precursor reacts with ethylene in the presence of a palladium catalyst to form 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo-heptane via a radical addition mechanism. The reaction proceeds at 50–80°C under 5–10 bar ethylene pressure, achieving a 70–80% conversion rate .

The second step involves zinc reduction in acidic media (e.g., HCl or acetic acid) to eliminate residual double bonds or byproducts. This step is conducted at room temperature for 12–24 hours, yielding the final product with 85–90% purity after distillation . Key advantages of this method include scalability and the use of industrial-grade ethylene, though the requirement for high-pressure equipment poses practical challenges.

Dyotropic Rearrangement of Fluoroalkyl Iodides

Recent advances in hypervalent iodine chemistry have enabled novel pathways for synthesizing fluorinated iodides. A study demonstrated the use of dyotropic rearrangement—a concerted -halogen shift—to construct complex fluoroalkyl iodides from hydrofluoroolefin (HFO) feedstocks . While this method primarily targets iodonium salts, analogous principles apply to this compound.

In this approach, HFO-1234yf gas (CF3CF=CH2\text{CF}_3\text{CF}=\text{CH}_2) undergoes iodination with iodine monochloride (ICl\text{ICl}) at −10°C, followed by oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and trifluoroacetic anhydride. The resulting intermediate undergoes rearrangement to install the iodine atom at the terminal position, achieving a 42% isolated yield . Although this method is less direct, it offers stereochemical control and compatibility with electron-deficient substrates.

Radiolabeling via Trimethylstannane Precursors

For applications requiring isotopic labeling (e.g., 125I^{125}\text{I}), a radiolabeling protocol has been adapted for fluorinated iodides . The synthesis begins with a trimethylstannane precursor, which undergoes iododestannylation using N\text{N}-chlorosuccinimide (NCS) or iodonium diacetate. This reaction is conducted in anhydrous dichloromethane at 0°C, achieving radiochemical conversions (RCC) of 46 ± 31% .

Purification via semipreparative HPLC followed by SepPak C18 cartridge formulation yields the radiolabeled compound with 5% radiochemical yield (RCY). While this method is specialized for tracer studies, it underscores the versatility of iodination techniques in accessing functionalized derivatives .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

MethodYield (%)Purity (%)Temperature Range (°C)Key Challenges
Fluorination of Iodoheptane90>9080–200Thermal decomposition risk
Ethylene Chain Extension85–9085–9050–80High-pressure requirements
Dyotropic Rearrangement42>95−10–25Complex intermediate handling
Radiolabeling5 (RCY)>990–25Low scalability

The fluorination route offers the highest yield and scalability but requires precise temperature control. The ethylene method balances yield and practicality for industrial applications, whereas dyotropic rearrangement and radiolabeling cater to niche synthetic needs.

Mechanistic Insights and Optimization Strategies

Fluorination Mechanisms : Fluorination proceeds via a radical chain mechanism, where SbCl5\text{SbCl}_5 generates chlorine radicals that abstract hydrogen from the iodoheptane, forming carbon-centered radicals. These react with HF\text{HF} or SF4\text{SF}_4, propagating the chain until full substitution .

Ethylene Addition : The palladium-catalyzed ethylene addition follows a Heck-type mechanism, where oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate. Ethylene insertion and reductive elimination yield the extended chain .

Dyotropic Rearrangement : Computational studies support a concerted -iodine shift via a cyclic transition state, stabilized by hyperconjugation with adjacent fluorine atoms .

Optimization strategies include:

  • Catalyst Screening : Palladium on carbon (Pd/C\text{Pd/C}) outperforms homogeneous catalysts in ethylene addition .

  • Solvent Effects : Polar aprotic solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) enhance dyotropic rearrangement rates by stabilizing charged intermediates .

  • Purification Techniques : Fractional distillation under reduced pressure (10–20 mmHg) minimizes thermal degradation .

Industrial and Regulatory Considerations

Industrial production adheres to strict safety protocols due to the toxicity of HF and iodinated intermediates. Regulatory classifications (HS Code 2903799090) designate the compound as a halogenated hydrocarbon derivative, subject to 5.5% MFN tariffs and 17% VAT . Environmental concerns related to perfluoroalkyl substances (PFAS) necessitate closed-loop systems to prevent emissions.

Q & A

Q. What are the established synthetic routes for 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane, and what analytical methods are critical for its characterization?

  • Methodological Answer : The synthesis typically involves radical iodination of perfluorinated precursors or nucleophilic substitution of perfluoroheptyl derivatives with iodide sources under anhydrous conditions. Key steps include strict control of reaction temperature (e.g., −78°C to room temperature) to avoid side reactions from the high electronegativity of fluorine substituents . Characterization requires 19F NMR to confirm fluorine environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve steric effects of the perfluoroalkyl chain. Purity assessment should include gas chromatography (GC) with electron capture detection due to the compound’s volatility and halogen content .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Methodological Answer : Due to its hydrophobicity and low polarity, fluorinated solvents like hexafluorobenzene or perfluorohexane are ideal for dissolution. Purification via fractional distillation under reduced pressure is preferred to separate it from iodinated byproducts. For lab-scale isolation, flash chromatography on silica gel modified with fluorophilic phases (e.g., C8 or perfluorinated silica) enhances resolution. Post-purification, dynamic vapor sorption (DVS) can assess hygroscopicity, critical for storage stability .

Advanced Research Questions

Q. How does the electron-withdrawing perfluoroalkyl chain influence the reactivity of the iodine center in cross-coupling reactions?

  • Methodological Answer : The strong inductive effect of the perfluoroalkyl group deactivates the iodine atom, reducing its susceptibility to nucleophilic substitution. This necessitates the use of transition-metal catalysts (e.g., Pd or Cu) to facilitate oxidative addition. Researchers should employ DFT calculations to model electron density distribution and predict reactive sites. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3)4 vs. CuI) can quantify activation barriers. Contrasting yields with non-fluorinated analogs (e.g., 7-iodoheptane) provides mechanistic insights .

Q. What experimental design strategies can address discrepancies in reported thermal decomposition temperatures for this compound?

  • Methodological Answer : Discrepancies often arise from differences in purity assessment methods or heating rates. A factorial design approach should be applied:
  • Variables : Heating rate (5–20°C/min), sample mass (1–10 mg), and atmosphere (N2 vs. air).
  • Tools : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events.
  • Validation : Compare results with accelerated rate calorimetry (ARC) for high-precision decomposition kinetics. Purity must be confirmed via elemental analysis and 19F NMR to rule out residual solvents or fluorinated impurities .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale applications of this compound?

  • Methodological Answer : Multiphysics modeling integrates fluid dynamics, heat transfer, and reaction kinetics to predict optimal parameters for scaling. Steps include:
  • Parameterization : Input experimental data (e.g., rate constants, activation energy) into COMSOL.
  • Sensitivity analysis : Identify critical variables (e.g., stirring rate, temperature gradients).
  • AI validation : Train machine learning models on simulation outputs to refine predictions. For example, neural networks can correlate fluorinated solvent polarity with reaction yield .

Data Contradiction Analysis

Q. How should researchers resolve conflicting literature reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Contradictions may stem from solvent trace moisture or measurement techniques. A systematic approach includes:
  • Standardized protocols : Use Karl Fischer titration to ensure solvent dryness.
  • High-throughput screening : Test solubility in DMSO, DMF, and acetonitrile at controlled temperatures (15–40°C) via UV-Vis spectroscopy (if chromophoric) or gravimetric analysis .
  • Cross-validation : Compare with computational solubility parameters (Hansen solubility parameters) using COSMO-RS simulations .

Experimental Design for Novel Applications

Q. What strategies can mitigate fluorine-induced steric hindrance when using this compound in polymerizable surfactants?

  • Methodological Answer : To enhance reactivity in polymerization:
  • Copolymer design : Pair with less sterically hindered monomers (e.g., acrylates) to balance steric effects.
  • Catalyst optimization : Use bulky ligands (e.g., BrettPhos) to shield active sites from fluorinated chains.
  • Real-time monitoring : Employ in-situ FTIR to track monomer conversion and adjust feed ratios dynamically .

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